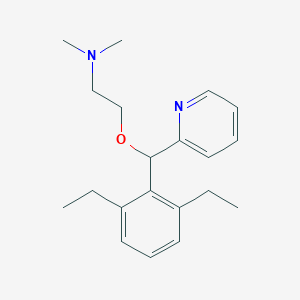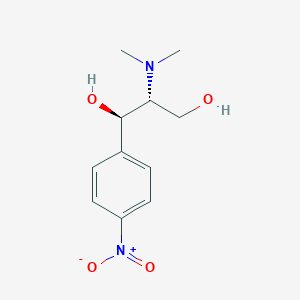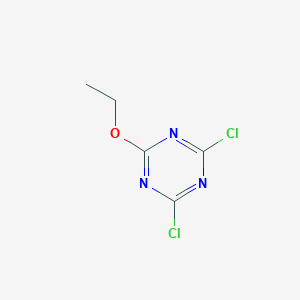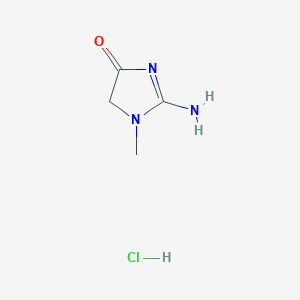![molecular formula C9H7ClN2O B097652 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 16867-35-9](/img/structure/B97652.png)
2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Overview
Description
The compound "2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one" is a heterocyclic chemical that belongs to the pyrido[1,2-a]pyrimidin-4-one family. This class of compounds is known for its biological activity and potential pharmacological properties. The pyrido[1,2-a]pyrimidin-4-one derivatives have been studied for their ability to inhibit aldose reductase, an enzyme implicated in diabetic complications, and for their antioxidant activity .
Synthesis Analysis
The synthesis of related pyrido[1,2-a]pyrimidin-4-one derivatives often involves multi-step reactions, including the aza-Wittig reaction, nucleophilic substitution, and reactions with various amines or phenols . For example, the synthesis of 2-substituted thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones involves reacting phosphoranylideneamino derivatives with 4-chlorophenyl isocyanate to give carbodiimide derivatives, which are then treated with amines or phenols to yield the final compounds . Similarly, the synthesis of 4-trichloromethyl-pyrimidin-2-ylamines from 4-trichloromethyl-2-chloropyrimidine and various amines or guanidine hydrochloride has been reported .
Molecular Structure Analysis
X-ray diffraction studies have been used to confirm the molecular structure of these compounds. For instance, the crystal structure of 2,8-dimethyl-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one revealed two independent molecules per asymmetric unit with a planar pyrido-pyrimidine moiety and stabilization by C-H⋯O and C-H⋯Cl hydrogen bonds, as well as π-π interactions . Similarly, the structure of 2-methyl-3-chloro-9-hydroxypyrido[1,2-a]pyrimidin-4-one and its perchlorate salt has been elucidated, showing the existence of the compound in molecular and zwitterion forms in crystals and solutions, respectively .
Chemical Reactions Analysis
The chemical reactivity of pyrido[1,2-a]pyrimidin-4-one derivatives includes nucleophilic substitution reactions, as demonstrated by the selective production of 4-substituted products when 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is treated with methylamine . These reactions are crucial for generating various disubstituted derivatives, which may have significant pharmacological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized using various spectroscopic techniques, including FT-IR, FT-Raman, NMR, and mass spectrometry . The non-covalent interactions within these molecules, such as hydrogen bonds, van der Waals interactions, and steric effects, have been analyzed using quantum chemical calculations and Hirshfeld surface analysis . The crystal packing and intermolecular interactions, including hydrogen bonding and π-π stacking, contribute to the stability of these compounds in their solid-state forms .
Scientific Research Applications
Synthesis and Chemical Reactions
- Antimicrobial Activity : 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for antimicrobial activity. However, these compounds showed no significant antimicrobial activity (Ferrarini, Mori, Armani, & Rossi, 1995).
- Crystal Structure Analysis : The crystal structure of a derivative, 2,8-dimethyl-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, was established through spectral analysis and X-ray diffraction studies. This study revealed planar pyrido-pyrimidine moieties and notable intermolecular interactions (Anthal, Dutt, Satti, Kant, & Gupta, 2014).
- Novel Heterocyclic System Synthesis : Research into the reactivities of different derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones led to the synthesis of novel heterocyclic systems, highlighting the compound's utility in creating new chemical structures (Roma et al., 1987).
Biological Applications
- Fungicidal Activity : A study synthesized benzothieno-pyrido-pyrimidine derivatives using this compound and found significant fungicidal activities against various fungi, showcasing its potential in agricultural applications (Xu et al., 2018).
- Chemical Reactions : A new 3-bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one was prepared for SRN1 reactions, representing its first use in this type of chemical reaction in the non-nitrated 4H-pyrido[1,2-a]pyrimidin-4-one series (Szabo, Crozet, & Vanelle, 2008).
Other Applications
- Synthetic Methodologies and Reactions : Various synthetic methodologies and organic reactions involving pyrido[1,2-a]pyrimidines have been reviewed, highlighting the structural features and potential applications of these compounds, including this compound derivatives (Elattar, Rabie, & Hammouda, 2017).
Mechanism of Action
The mechanism of action of pyrimidines can vary depending on their specific structure and the biological system in which they are acting. For example, some pyrimidines exhibit anti-inflammatory effects due to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Future Directions
The future directions in the field of pyrimidine research could involve the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-6-7-5-9(13)12-4-2-1-3-8(12)11-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANDFEYEAYUSKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC(=O)N2C=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408965 | |
| Record name | 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16867-35-9 | |
| Record name | 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the antimicrobial activity of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives?
A: Research indicates that this compound derivatives, synthesized by reacting the parent compound with various amines, did not exhibit antimicrobial activity []. This lack of activity was observed against a range of bacterial and fungal strains.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



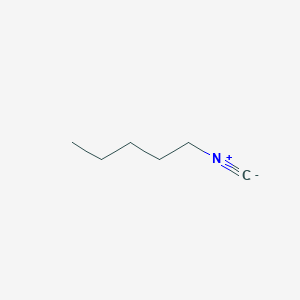

![2,3,7-Trimethylpyrazolo[1,5-a]pyridine](/img/structure/B97574.png)

